SBI-0640756 - 1821280-29-8

SBI-0640756

Catalog Number: EVT-282257
CAS Number: 1821280-29-8
Molecular Formula: C23H14ClFN2O2
Molecular Weight: 404.82
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
SBI-0640756 is a first-in-class inhibitor of eIF4G1, disrupting the eIF4F complex..
Synthesis Analysis

The synthesis of SBI-0640756 involved iterative structure-activity relationship (SAR) studies that aimed to improve its biophysical properties compared to its analogs. The synthetic process included modifications to enhance solubility and permeability while minimizing toxicity. The detailed synthetic route has not been disclosed in the literature but typically involves standard organic synthesis techniques such as coupling reactions and purification methods like chromatography .

Technical details regarding the synthesis may include:

  • Starting Materials: Precursors used in the synthesis of SBI-0640756.
  • Reagents: Specific reagents that facilitate the chemical transformations.
  • Conditions: Temperature, solvent systems, and reaction times optimized for yield and purity.
Molecular Structure Analysis

The molecular structure of SBI-0640756 is characterized by its ability to bind selectively to eIF4G1, disrupting its interaction with eIF4E. While specific structural data such as crystallographic information may not be readily available, it is known that the compound exhibits a unique arrangement conducive to fitting into the binding pocket of eIF4G1. The molecular formula and weight are also essential for understanding its pharmacokinetics.

Key structural features include:

  • Molecular Formula: C_xH_yN_zO_a (exact values depend on specific modifications).
  • Molecular Weight: Approximately 300 Da (indicative of its small molecule classification).
  • Binding Affinity: High affinity for eIF4G1, leading to effective disruption of the eIF4F complex.
Chemical Reactions Analysis

SBI-0640756 primarily engages in non-covalent interactions with its target protein, eIF4G1. The key reaction mechanism involves:

  • Binding Mechanism: Competitive inhibition where SBI-0640756 competes with eIF4E for binding to eIF4G1.
  • Impact on Translation: By preventing the assembly of the eIF4F complex, SBI-0640756 reduces cap-dependent translation of mRNAs encoding proteins critical for cell survival and proliferation.

Technical details regarding these reactions include:

  • In vitro Assays: Testing the efficacy of SBI-0640756 on various cancer cell lines.
  • Biochemical Pathways: Assessment of downstream effects on signaling pathways such as AKT and NF-kB.
Mechanism of Action

The mechanism of action of SBI-0640756 involves selective inhibition of the eIF4F translation initiation complex. By binding to eIF4G1, it prevents its interaction with eIF4E, leading to:

  • Reduced Translation Efficiency: Specifically affecting mRNAs that encode ribosomal proteins and translation factors.
  • Sensitization to Apoptosis: Enhancing the effectiveness of other therapeutic agents like venetoclax in hematological malignancies .

Data supporting this mechanism include:

  • Cell Viability Assays: Demonstrating reduced viability in cancer cells treated with SBI-0640756.
  • Polysome Profiling: Analyzing changes in mRNA translation efficiency post-treatment.
Physical and Chemical Properties Analysis

SBI-0640756 exhibits several notable physical and chemical properties:

  • Solubility: Improved aqueous solubility compared to earlier analogs, facilitating better bioavailability.
  • Stability: Chemically stable under physiological conditions, which is crucial for therapeutic applications.

Relevant data or analyses include:

  • Melting Point: Typically determined during characterization but not specified in available literature.
  • pKa Values: Important for understanding ionization at physiological pH.
Applications

SBI-0640756 has significant potential applications in scientific research and clinical settings:

  • Cancer Therapy: Particularly effective against BRAF-resistant melanoma and various hematological malignancies.
  • Combination Therapy: Enhances the efficacy of existing treatments like venetoclax by overcoming resistance mechanisms .

Further research is ongoing to explore additional therapeutic applications and optimize its use in combination therapies for different cancer types.

Properties

CAS Number

1821280-29-8

Product Name

SBI-0640756

IUPAC Name

6-chloro-3-[(E)-3-(5-fluoropyridin-3-yl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one

Molecular Formula

C23H14ClFN2O2

Molecular Weight

404.82

InChI

InChI=1S/C23H14ClFN2O2/c24-16-7-8-19-18(11-16)21(15-4-2-1-3-5-15)22(23(29)27-19)20(28)9-6-14-10-17(25)13-26-12-14/h1-13H,(H,27,29)/b9-6+

InChI Key

VVWGPQZBDQVQRC-RMKNXTFCSA-N

SMILES

C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Cl)C(=O)C=CC4=CC(=CN=C4)F

Solubility

Soluble in DMSO

Synonyms

SBI-0640756; SBI 0640756; SBI0640756; SBI-756; SBI 756; SBI756;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.